The compound 5H-Dibenzo[b,e]azepine-6,11-dione and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are structurally related to various pharmacologically active molecules and have been explored for their anticancer, neuroprotective, and enzyme inhibitory properties. The following analysis delves into the recent advancements in the synthesis, mechanism of action, and applications of these compounds across different fields of research.
The design and synthesis of 5H-dibenzo[b,e]azepine-6,11-dione derivatives have led to the identification of compounds with significant anticancer activities. The introduction of 1,3,4-oxadiazole units has resulted in compounds with enhanced anti-proliferative effects, providing a new avenue for anticancer drug development1.
The neuroprotective effects of 5H-dibenzo[b,e]azepine derivatives have been demonstrated through their role as histone deacetylase inhibitors. These compounds have shown promise in treating vascular cognitive impairment by improving cerebral blood flow and cognitive function in animal models4.
The ability of substituted dibenzo[c,e]azepine-5-ones to reverse P-glycoprotein-mediated multidrug resistance highlights their potential as adjunct therapies in cancer treatment. By inhibiting drug efflux and increasing intracellular drug accumulation, these compounds can enhance the effectiveness of chemotherapeutic agents2.
The dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione framework has been identified as a versatile scaffold for the design of bioactive molecules. Its ability to be transformed into various analogues with cytotoxic and antibacterial activities underscores its utility in the discovery of new therapeutic agents3.
5H-Dibenzo[b,e]azepine-6,11-dione is classified under the category of organic compounds, specifically within heterocyclic compounds due to its nitrogen-containing structure. It has been synthesized for various research applications, including anticancer studies and as a potential anticonvulsant agent. The compound is also recognized for its role as an intermediate in organic synthesis processes.
The synthesis of 5H-Dibenzo[b,e]azepine-6,11-dione can be achieved through several methods, with one common approach involving the cyclization of specific precursors. A notable synthetic route includes:
This method demonstrates a straightforward approach to synthesizing 5H-Dibenzo[b,e]azepine-6,11-dione with relatively mild conditions.
The molecular structure of 5H-Dibenzo[b,e]azepine-6,11-dione is defined by its tricyclic framework. Key structural features include:
The compound exhibits intermolecular hydrogen bonding (N-H···O), which contributes to its crystal stability.
5H-Dibenzo[b,e]azepine-6,11-dione participates in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.
The mechanism of action for 5H-Dibenzo[b,e]azepine-6,11-dione has been explored primarily in the context of its biological applications:
Further research is necessary to elucidate the precise molecular targets and pathways affected by this compound in biological systems .
The physical and chemical properties of 5H-Dibenzo[b,e]azepine-6,11-dione include:
These properties are crucial for assessing the compound's behavior in various applications, including drug formulation and material science .
5H-Dibenzo[b,e]azepine-6,11-dione has several significant applications:
These applications underscore the compound's relevance across multiple scientific fields .
5H-Dibenzo[b,e]azepine-6,11-dione (CAS Registry Number: 1143-50-6) is a heterocyclic organic compound with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol. Its systematic name denotes a fused tricyclic system comprising a seven-membered azepine ring flanked by two benzene rings, with carbonyl groups at positions 6 and 11. The compound exhibits a cis-fused configuration, placing the carbonyl groups on the same side of the azepine ring, which significantly influences its reactivity and supramolecular packing [1] [9].
Table 1: Nomenclature and Identifiers of 5H-Dibenzo[b,e]azepine-6,11-dione
System | Identifier/Name |
---|---|
CAS Registry Number | 1143-50-6 |
IUPAC Name | 5H-Dibenzo[b,e]azepine-6,11-dione |
Synonyms | 6,11-Dioxo-5,11-dihydro-6H-dibenz[b,e]azepine; |
6,11-Morphanthridinedione; | |
5H-Benzo[c][1]benzazepine-6,11-dione | |
Molecular Formula | C₁₄H₉NO₂ |
MDL Number | MFCD00612476 |
The compound’s structure is confirmed through crystallographic analysis (CCDC 2038606), revealing orthorhombic crystal symmetry (space group Pca2₁) with unit cell dimensions a = 27.190(4) Å, b = 4.3317(6) Å, and c = 17.297(2) Å. Density functional theory (DFT) predictions estimate a density of 1.291 g/cm³ and a pKa of 12.43, consistent with its lactam functionality [3] [5] [9].
The synthesis of dibenzo-fused azepinediones emerged in the mid-20th century amid growing interest in seven-membered nitrogen heterocycles for pharmaceutical applications. Early routes relied on multistep Friedel-Crafts acylations or photocyclizations, which suffered from low yields and harsh conditions. A significant advancement occurred with the development of a one-pot method using 2′-aminobenzophenone-2-carboxylic acid, lead(II) chloride, and sodium hydroxide in a water-ethanol solvent system (1:2 ratio). This method, conducted at 75°C for 4.5 hours, provided crystalline 5H-dibenzo[b,e]azepine-6,11-dione in high purity after 5 weeks of evaporation [1] [9].
Table 2: Historical Evolution of Synthetic Methods
Time Period | Synthetic Approach | Key Advance |
---|---|---|
1960s | Friedel-Crafts Acylation | Initial access to dibenzoazepine scaffold |
1980s | Photocyclization of Stilbene Derivatives | Improved regioselectivity |
2020 | One-Pot Pb(II)-Catalyzed Cyclization | High-yield (∼85%), ambient pressure conditions |
The compound’s structural uniqueness lies in its rigid, planar tricyclic core, which facilitates π-stacking interactions. This property has positioned it as a model system for studying supramolecular assembly in heterocyclic chemistry. Its crystallographic characterization in 2020 confirmed antiparallel molecular packing driven by carbonyl dipoles and van der Waals forces, explaining its stability as a synthetic intermediate [1] [3] [9].
5H-Dibenzo[b,e]azepine-6,11-dione serves as a privileged scaffold in anticancer drug discovery due to its structural mimicry of PARP-1 inhibitor pharmacophores. The lactam groups at C6 and C11 engage in critical hydrogen-bonding interactions with residues in the PARP-1 active site (e.g., Ser904 and Gly863), while the planar aromatic system intercalates into DNA damage sites. This dual mechanism underpins its utility as a template for derivatives targeting DNA repair pathways in cancer cells [2] [6].
Recent innovations leverage cross-coupling reactions at the azepine ring’s N5 position or benzene ring positions (C2/C3). For example:
Table 3: Key Pharmaceutical Derivatives and Applications
Derivative Class | Therapeutic Target | Biological Activity |
---|---|---|
1,3,4-Oxadiazole-N5 Linked | PARP-1 Inhibition | IC₅₀: 0.025–0.047 μM (PARP-1 enzyme assay) |
Triazole-Spiro Conjugates | DNA Damage Repair | IC₅₀: 1.89 μM (A549 lung cancer cells) |
Homoerythrina Alkaloid | Antiproliferative Agents | Superior to harringtonine in xenograft models |
The compound’s synthetic versatility is further demonstrated in large-scale production (e.g., 1g batches priced at ∼$320), enabling structure-activity relationship (SAR) studies. Current research focuses on optimizing solubility through hydrophilic substituents while retaining planar topology for target binding. These efforts underscore its enduring value as a multipurpose building block in oncology-focused medicinal chemistry [3] [6] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9